3-Bromo-2-(2-fluorophenoxy)pyridine
Description
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of biologically active compounds and functional materials. rsc.orgresearchgate.netrsc.org As an isostere of benzene, pyridine's nitrogen atom imparts unique properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's solubility and bioavailability. researchgate.net This has led to the incorporation of pyridine motifs in over 7,000 drug molecules of medicinal importance. rsc.org
The versatility of the pyridine scaffold is evident in its presence in numerous natural products, such as vitamins like niacin and pyridoxine, and alkaloids. rsc.orgdovepress.com In the realm of synthetic chemistry, the pyridine ring serves as a crucial building block for creating complex molecular architectures. researchgate.netnih.gov Its derivatives have been instrumental in the development of drugs with a wide range of therapeutic applications, including antibacterial, antiviral, and anticancer agents. researchgate.netdovepress.com The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's properties, making it a privileged structure in drug discovery. researchgate.netdovepress.com
The inclusion of halogenated phenoxy groups in molecular design is a well-established strategy for modulating the physicochemical and pharmacokinetic properties of a compound. Halogen atoms, such as bromine and fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgacs.org The phenoxy group itself is a key pharmacophore in many approved drugs, often contributing to essential binding interactions through π-π stacking and hydrogen bonding. nih.gov
The introduction of halogens can lead to the formation of halogen bonds, which are specific, directional interactions that can enhance binding affinity and selectivity for a target protein. acs.orgacs.org Fluorine, in particular, is often used to block metabolic sites and improve a compound's metabolic stability. The combination of a halogen and a phenoxy group can therefore be a powerful tool for optimizing lead compounds in drug discovery. researchgate.net
Research into aryloxy-substituted pyridines has uncovered a diverse range of biological activities. For instance, a series of 3-(aryloxy)pyridines, including 3-(2-fluorophenoxy)pyridine, have been investigated for their potential in treating cognitive disorders. nih.govacs.org These compounds have shown activity in enhancing memory retention in preclinical models. nih.gov
The synthesis of aryloxy-substituted pyridines is an active area of research, with various methods being developed to create these structures efficiently. researchgate.netresearchgate.net The focus is often on developing regioselective methods to introduce the aryloxy group at specific positions on the pyridine ring, which is crucial for achieving the desired biological activity. researchgate.net The ongoing exploration of this class of compounds continues to yield new insights into their potential applications in medicine and materials science.
Interactive Data Table: Physicochemical Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-2-fluoropyridine | 36178-05-9 | C5H3BrFN | 175.99 |
| 5-bromo-2-(2-fluorophenoxy)pyridine | C11H7BrFNO | 268.09 | |
| 3-Bromo-5-(4-fluorophenoxy)pyridine | 374935-02-2 | C11H7BrFNO | 268.08 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-(2-fluorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJKBPLWKEOHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215809-12-3 | |
| Record name | 3-bromo-2-(2-fluorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Bromo 2 2 Fluorophenoxy Pyridine and Analogues
Strategies for Carbon-Oxygen Bond Formation via Nucleophilic Aromatic Substitution
The core of synthesizing 3-Bromo-2-(2-fluorophenoxy)pyridine involves the creation of a diaryl ether bond. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where an aryl halide is reacted with a nucleophile. In this context, the pyridine (B92270) ring is electron-deficient, making it susceptible to attack by nucleophiles, a reactivity that is enhanced at the positions ortho and para to the ring nitrogen. nih.govrsc.orgyoutube.com The reaction mechanism generally proceeds in two steps: the nucleophile first attacks the electron-deficient carbon atom bearing a leaving group (a halogen, in this case) to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and forming the final ether product. youtube.comlibretexts.org
Phenol (B47542) Coupling Reactions: Optimization of Reaction Conditions and Catalytic Systems
The formation of the 2-phenoxypyridine (B1581987) linkage is a well-studied transformation, with optimization focusing on catalyst systems, bases, solvents, and temperature to maximize yield and purity. While traditional Ullmann condensations required harsh conditions, modern methods employ milder, more efficient catalytic systems. Copper- and palladium-based catalysts are most prominent in this field. organic-chemistry.org
A highly effective method for the 2-aryloxylation of dihalopyridines involves a copper-catalyzed coupling. For instance, the reaction of a 2,X-dihalopyridine with a phenol can be achieved using a catalytic amount of copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) or N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net
Palladium-catalyzed systems, renowned for their use in Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These reactions often utilize bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org In some cases, particularly with highly activated aryl halides, the coupling can proceed without a metal catalyst, often aided by microwave irradiation to shorten reaction times. organic-chemistry.org
The choice of base is also critical, with common options including inorganic carbonates (Cs₂CO₃, K₂CO₃) or stronger bases like sodium hydride (NaH) when using less reactive substrates.
Interactive Table: Comparison of Catalytic Systems for Aryloxypyridine Synthesis
| Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature (°C) | Key Features | Source(s) |
|---|---|---|---|---|---|---|
| Copper(I) Iodide | TMEDA | Cs₂CO₃ | DMSO | 110 | High regioselectivity for 2-position on dihalopyridines. | researchgate.net |
| Palladium(II) Acetate | Bulky Phosphines | K₂CO₃ / NaH | Toluene / Dioxane | 80-120 | Broad substrate scope, sensitive to ligand choice. | organic-chemistry.org |
| Catalyst-Free | None | K₂CO₃ | DMSO | Reflux (MW) | Rapid for electron-deficient halides, eco-friendly. | organic-chemistry.org |
Regioselectivity and Stereoselectivity Considerations in Aryloxypyridine Synthesis
For a precursor such as 2,3-dihalopyridine, the regioselectivity of the nucleophilic attack by the 2-fluorophenoxide is a paramount consideration. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. This activating effect is most pronounced at the C-2 (α) and C-4 (γ) positions. Consequently, in a 2,3-dihalopyridine, the C-2 position is significantly more electrophilic and sterically accessible for nucleophilic attack than the C-3 position. youtube.com
Research has demonstrated that copper-catalyzed aryloxylation of 2,X-dihalopyridines proceeds with high regioselectivity, yielding the 2-aryloxy product exclusively. researchgate.net The inherent electronic preference for attack at the C-2 position, combined with the catalytic system's specificity, ensures that the desired constitutional isomer, this compound, is the major product.
The steric environment also plays a role. Studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can sterically hinder attack at the adjacent C-2 position, directing the nucleophile to the C-6 position instead. researchgate.net In the case of this compound synthesis from a 2,3-dihalopyridine, the bromine at C-3 is not sufficiently large to prevent the favored attack at C-2.
Stereoselectivity is not a factor in the synthesis of the core this compound structure, as no new stereocenters are generated during the key C-O bond-forming reaction.
Precursor Synthesis and Halogenation Strategies
The successful synthesis of the target molecule is contingent upon the availability of appropriately halogenated precursors. Both the pyridine and phenol moieties require strategic introduction of halogen atoms.
Preparation of Brominated Pyridine Intermediates
The logical starting points for the pyridine backbone are 2,3-dihalogenated pyridines. These compounds are accessible through several synthetic routes and are also commercially available.
3-Bromo-2-chloropyridine : This is a common precursor, available as a solid with a melting point of 54-57 °C. It can be used in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comnih.gov
2,3-Dibromopyridine : This solid compound is also commercially available and serves as a versatile intermediate for creating substituted pyridines through methods like bromine-magnesium exchange. chemicalbook.comsigmaaldrich.com
The synthesis of such precursors often involves multi-step sequences. For example, bromination of aminopyridines followed by a Sandmeyer reaction is a classic method. The synthesis of 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine (B118841) using sodium nitrite (B80452) and hydrogen bromide is a well-documented example of this type of transformation. chemicalbook.com Direct bromination of pyridine itself requires harsh conditions and can lead to mixtures of products, but methods using bromine in sulfuric acid have been developed to favor the production of 3-bromopyridine (B30812). google.com
Interactive Table: Key Brominated Pyridine Precursors
| Compound Name | Structure | Formula | Molar Mass (g/mol) | Key Synthetic Use | Source(s) |
|---|---|---|---|---|---|
| 3-Bromo-2-chloropyridine | C₅H₃BrClN | 192.44 | Precursor for SNAr at C-2 position. | sigmaaldrich.comnih.gov | |
| 2,3-Dibromopyridine | C₅H₃Br₂N | 236.89 | Precursor for SNAr or selective cross-coupling. | chemicalbook.com | |
| 2-Bromopyridine | C₅H₄BrN | 158.00 | Intermediate for lithiation and further functionalization. | wikipedia.org | |
| 3-Bromopyridine | C₅H₄BrN | 158.00 | Product of direct pyridine bromination. | google.com |
Introduction of Fluoro-Substituted Phenols
The second key component, 2-fluorophenol (B130384), is a readily available commercial chemical. Its synthesis falls outside the direct scope of assembling the final aryloxypyridine but is a crucial building block for the phenol coupling reaction.
Advanced Synthetic Approaches
Beyond traditional batch-wise catalytic coupling, several advanced methodologies offer potential improvements in efficiency, selectivity, and environmental impact for the synthesis of this compound and its analogues.
One significant advancement is the use of microwave-assisted synthesis . For SNAr reactions, microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and allowing for catalyst-free conditions in some cases. organic-chemistry.org
Novel catalytic systems continue to be developed. The use of N-heterocyclic carbene (NHC) ligands for palladium catalysts has been shown to be effective for the selective arylation of dihalopyridines, offering high activity at low catalyst loadings. researchgate.net
Alternative synthetic strategies that circumvent the direct SNAr coupling on a dihalopyridine exist. For example, a one-pot, metal-free method has been developed for producing 3-aryloxy-pyridines by reacting 5-bromo-1,2,3-triazines with phenols, which then undergo a cycloaddition and rearrangement sequence. acs.org While more complex, such approaches highlight the diverse synthetic toolkit available for constructing these heterocyclic scaffolds.
Furthermore, post-synthesis functionalization using palladium-catalyzed C-H activation represents another advanced strategy. For instance, a pre-formed 2-phenoxypyridine can undergo directed ortho-arylation on the phenol ring, using the pyridine nitrogen to direct the catalyst. acs.orgrsc.org This allows for the late-stage introduction of additional complexity to the molecule.
Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Linkages
The formation of the aryl ether bond in this compound and its analogues is predominantly achieved through two powerful transition metal-catalyzed cross-coupling reactions: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of a 3-bromo-2-halopyridine with 2-fluorophenol. Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov However, modern advancements have introduced the use of soluble copper(I) catalysts, often in combination with ligands, which allow the reaction to proceed under milder conditions. umass.edumdpi.com
The general mechanism for the Ullmann-type ether synthesis involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org The choice of solvent is critical, with high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) being commonly used. wikipedia.org The base also plays a crucial role, with cesium carbonate (Cs₂CO₃) often being more effective than other bases like potassium carbonate (K₂CO₃). umass.edu For electron-deficient aryl halides, the reaction can sometimes proceed at lower temperatures, even without a catalyst, when using a strong base like Cs₂CO₃ in a polar solvent like NMP. umass.edu
Buchwald-Hartwig C-O Coupling
As an alternative to the copper-catalyzed Ullmann reaction, the palladium-catalyzed Buchwald-Hartwig amination has been adapted for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction offers the advantage of generally milder reaction conditions and a broader substrate scope. The catalytic cycle for the Buchwald-Hartwig reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com
The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are known to significantly improve the efficiency of the reaction by facilitating both the oxidative addition and reductive elimination steps. youtube.com A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, in combination with these specialized ligands. orgsyn.orgmdpi.com
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper-based (e.g., CuI, CuBr, Cu powder) wikipedia.orgumass.edu | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) orgsyn.orgmdpi.com |
| Ligand | Often used in modern variations (e.g., phenanthroline, N,N'-dimethylenediamine) wikipedia.orgnih.gov | Crucial for efficiency (e.g., bulky, electron-rich phosphines like XPhos, BippyPhos) youtube.comnih.gov |
| Base | Strong inorganic bases (e.g., Cs₂CO₃, K₂CO₃, KOH) wikipedia.orgumass.edu | Often strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., NMP, DMF, Toluene) wikipedia.orgumass.edu | Aprotic solvents (e.g., Toluene, Dioxane) |
| Temperature | Traditionally high (>200°C), milder with modern catalysts wikipedia.orgnih.gov | Generally lower than traditional Ullmann, can be room temperature in some cases researchgate.net |
Flow Chemistry and Microwave-Assisted Synthesis Innovations
Modern synthetic chemistry has increasingly adopted innovative technologies like flow chemistry and microwave-assisted synthesis to overcome the limitations of traditional batch processing. These methods offer significant advantages in terms of reaction speed, safety, scalability, and product yield, and are applicable to the synthesis of this compound and its analogues.
Flow Chemistry
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach provides superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, enabling rapid and safe execution of highly exothermic or fast reactions. rsc.org
For the synthesis of diaryl ethers, flow chemistry can be particularly advantageous. For instance, a fixed-bed continuous flow process has been developed for a fluoride-mediated SNAr reaction to produce diaryl ethers in supercritical CO₂, demonstrating high conversions. rsc.org This technology allows for the safe handling of potentially hazardous reagents and intermediates, and facilitates in-line purification, leading to a more streamlined and efficient synthetic process. acs.org
| Technology | Application Example | Key Advantages | Reference |
| Flow Chemistry | Fluoride-mediated SNAr for diaryl ether synthesis | High conversion, use of supercritical CO₂, potential for in-line purification | rsc.org |
| Flow Chemistry | Synthesis of diaryliodonium triflates | Scalable, short residence times (2-60 seconds), safe | acs.org |
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. This technique has been widely applied to various organic transformations, including transition metal-catalyzed coupling reactions. nih.govnih.gov
In the context of synthesizing pyridine-containing heterocycles and diaryl ethers, microwave irradiation has been shown to improve yields and shorten reaction times significantly. For example, the synthesis of 2,4,6-trisubstituted pyrimidines has been successfully achieved using microwave-assisted parallel synthesis. nih.gov Similarly, the synthesis of various heterocyclic compounds has been expedited through microwave-assisted protocols, often leading to higher purity of the final products. nih.govnih.gov The application of microwave heating to the Ullmann or Buchwald-Hartwig synthesis of this compound could therefore offer a more efficient and rapid route to this compound.
| Technology | Application Example | Key Advantages | Reference |
| Microwave Synthesis | Synthesis of 2,4,6-trisubstituted pyrimidines | Rapid, suitable for parallel synthesis | nih.gov |
| Microwave Synthesis | Synthesis of 3,4-dihydro-2H-benzo[b] rsc.orgacs.orgoxazines | Reduced reaction time, improved yield and purity | nih.gov |
| Microwave Synthesis | Synthesis of Mo/BPDA nanocomposite | Rapid synthesis of novel materials | nih.gov |
Chemical Reactivity and Derivatization of 3 Bromo 2 2 Fluorophenoxy Pyridine
Reactivity at the Bromine Center
The bromine atom at the 3-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) for Extended Conjugation
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides, and 3-bromo-2-(2-fluorophenoxy)pyridine is a suitable substrate for such transformations. These reactions enable the extension of the π-conjugated system, which is of significant interest in materials science and medicinal chemistry.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is widely used for the formation of biaryl compounds. youtube.com While specific examples for this compound are not extensively documented, the reactivity of other bromopyridines in Suzuki couplings provides a strong indication of its potential. For instance, 3-bromopyridine (B30812) has been successfully coupled with potassium phenyltrifluoroborate in aqueous media using a Pd(OAc)₂ catalyst. researchgate.net The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid demonstrates that even sterically hindered bromopyridines can undergo Suzuki coupling, yielding a mixture of mono-, di-, and tri-substituted products. beilstein-journals.org The preparation of 2- or 3-arylsubstituted pyridine derivatives is of great importance in the synthesis of natural products and advanced functional materials. researchgate.net A variety of heteroaryl halides have been coupled with arylboronic acids to give the corresponding heterobiaryls in good to excellent yields. researchgate.net
| Bromopyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Reference |
| 3-Bromopyridine | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | 3-Phenylpyridine | researchgate.net |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tri-arylated pyridines | beilstein-journals.org |
| 2-Bromopyridines | Aryl boronic acids | Benzimidazolium salt/Pd(OAc)₂/K₂CO₃ | 2-Arylpyridines | researchgate.net |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed efficiently in the presence of a palladium catalyst, yielding a range of 2-amino-3-alkynyl pyridine derivatives. scirp.org This suggests that this compound would be a viable substrate for similar transformations, allowing for the introduction of alkyne functionalities. The reaction can be carried out under mild conditions, which is advantageous for complex molecule synthesis. wikipedia.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful method for the synthesis of arylamines. The amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes, providing access to a variety of secondary and tertiary aminopyridines. nih.gov Similarly, the Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with various amines has been reported. researchgate.net These examples indicate that the bromine atom in this compound can be displaced by a range of nitrogen nucleophiles to introduce amino groups.
Nucleophilic Displacement of Bromine by Carbon and Heteroatom Nucleophiles
While nucleophilic aromatic substitution (SNAr) on pyridine rings typically favors the 2- and 4-positions due to the ability of the nitrogen to stabilize the anionic intermediate, stackexchange.com substitution at the 3-position is also possible, particularly when the ring is activated by other substituents. The electron-withdrawing nature of the pyridine nitrogen and the potential for activation by the 2-phenoxy group can influence the reactivity of the C3-Br bond towards nucleophilic attack.
In the case of 2-R-3-nitropyridines, the nitro group at the 3-position can be selectively substituted by sulfur nucleophiles, even in the presence of another leaving group at the 5-position. nih.gov This demonstrates that a strong activating group can facilitate nucleophilic substitution at the 3-position. While the 2-fluorophenoxy group is less activating than a nitro group, its electronic influence should not be discounted.
Reactions involving the nucleophilic substitution of hydrogen in nitroheteroarenes with carbon nucleophiles have been observed, proceeding through an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism. The substitution of hydrogen at a heteroatom can occur in a concerted (SN2) or stepwise (A-E) manner. mdpi.com In some cases, the reaction of 2-bromomethyl-1,3-thiaselenole with sulfur-centered nucleophiles proceeds via a multistep pathway involving attack at different centers of a seleniranium intermediate. mdpi.com
Reactivity of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles and coordination with metal ions.
N-Alkylation and N-Oxidation Pathways
N-Alkylation: The nitrogen atom of the pyridine ring can be alkylated to form pyridinium (B92312) salts. This reaction not only modifies the electronic properties of the ring, making it more susceptible to nucleophilic attack, but also introduces a positive charge that can be utilized in various synthetic strategies. The regioselective N-2 alkylation of 4-bromo-NH-1,2,3-triazoles has been achieved, highlighting the possibility of controlling the site of alkylation in nitrogen-containing heterocycles. organic-chemistry.org
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the reactivity of the pyridine ring, directing electrophilic substitution to the 4-position and facilitating nucleophilic substitution at the 2- and 6-positions. nih.gov The N-oxide functionality can be a key intermediate in the synthesis of various substituted pyridines. For instance, the reaction of aza-arene N-oxides with O-vinylhydroxylamines leads to the formation of 7-azaindolines through a cascade of reactions involving N-arylation and a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. acs.org
Coordination Chemistry with Metal Centers
The pyridine nitrogen atom readily coordinates with a variety of metal ions, forming stable complexes. This property is extensively utilized in the construction of supramolecular architectures, catalysts, and materials with interesting photophysical properties. 2,2'-Bipyridine, a related ligand, forms a wide range of transition metal complexes with distinct optical and redox properties. wikipedia.org Similarly, terpyridine and its derivatives are known to form stable complexes with numerous transition metals, and the properties of these complexes can be tuned by modifying the substituents on the ligand. nih.govresearchgate.net The 2-(2-fluorophenoxy)pyridine moiety in the target molecule can act as a bidentate ligand, with both the pyridine nitrogen and the ether oxygen potentially participating in coordination to a metal center. The electronic properties of the resulting metal complexes would be influenced by the nature of the metal ion and the substituents on the ligand scaffold.
| Ligand | Metal Ion | Complex Type | Application/Property | Reference |
| 2,2'-Bipyridine | Ru(II) | [Ru(bipy)₃]²⁺ | Luminophore | wikipedia.org |
| 2,2'-Bipyridine | Fe(II) | [Fe(bipy)₃]²⁺ | Colorimetric analysis of iron | wikipedia.org |
| Terpyridine Derivatives | Fe(II), Co(II), Zn(II) | [M(tpy)₂]ⁿ⁺ | Photophysical properties | nih.govresearchgate.net |
| Pyridine | Various Transition Metals | [MCl₂(py)₄]ⁿ⁺ | Common coordination complexes | wikipedia.org |
Modifications of the Phenoxy Ring
The 2-fluorophenoxy ring provides another site for chemical modification, allowing for the introduction of additional functional groups that can further tune the properties of the molecule. The functionalization of a phenyl ring linked to a pyridine pharmacophore has been shown to significantly impact the biological activity of imidazonaphthyridine systems. nih.gov This suggests that modifications to the fluorophenoxy ring of this compound could be a valuable strategy for developing new compounds with desired properties.
Possible modifications could include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the phenoxy ring, provided the conditions are compatible with the rest of the molecule. The fluorine atom on the phenoxy ring will direct incoming electrophiles primarily to the ortho and para positions relative to itself. The position of the ether linkage will also influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Fluorophenoxy Moiety
The phenoxy group in this compound is an ortho, para-directing activator for electrophilic aromatic substitution (EAS). The ether oxygen atom can donate its lone pair of electrons into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. However, the pyridine ring itself is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orglibretexts.orgquimicaorganica.org This deactivation is a critical consideration, as harsh reaction conditions often required for EAS on deactivated rings could potentially lead to side reactions or decomposition.
In the case of this compound, the fluorine atom on the phenoxy ring is a deactivating group via its inductive effect, but a weak activator through resonance. This, combined with the activating effect of the ether oxygen, would likely direct incoming electrophiles to the positions ortho and para to the ether linkage. However, the steric hindrance from the adjacent pyridyl group might disfavor substitution at the ortho position.
| Reaction Type | Typical Reagents | Expected Directing Effect of -O-Ar | Potential Challenges |
| Nitration | HNO₃/H₂SO₄ | Ortho, Para | Harsh conditions may affect the pyridine ring. |
| Bromination | Br₂/FeBr₃ | Ortho, Para | Potential for over-bromination. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Ortho, Para | Lewis acid may coordinate with pyridine nitrogen. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Ortho, Para | Lewis acid may coordinate with pyridine nitrogen. |
Directed Ortho Metalation Strategies
Directed ortho-metalation (DoM) presents a powerful and highly regioselective method for the functionalization of aromatic rings. wikipedia.orgbaranlab.orgclockss.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The ether oxygen of the phenoxy group in this compound can function as a DMG, directing lithiation to the ortho position of the fluorophenoxy ring.
While direct experimental data for the DoM of this compound is not available in the reviewed literature, studies on analogous systems provide strong evidence for the feasibility of this approach. For example, the ortho-directed lithiation of ω-phenoxy alcohols, PhO(CH₂)nOH, has been successfully demonstrated. In these cases, the ether oxygen directs the lithiation to the ortho position of the phenyl ring, and the resulting organolithium species can be trapped with various electrophiles.
A study on the ortho-directed lithiation of ω-phenoxy alcohols provides valuable insight. The reaction of these substrates with n-butyllithium in tetrahydrofuran/methylcyclohexane followed by quenching with electrophiles such as carbon dioxide, benzaldehyde, and dimethylformamide afforded the corresponding ortho-substituted products in good yields.
Table of Ortho-Substituted Products from Lithiated ω-Phenoxy Alcohols
| ω-Phenoxy Alcohol (n) | Electrophile | Product | Yield (%) |
| 2 | CO₂ | 2-(2-Hydroxyethoxy)benzoic acid | 75 |
| 3 | CO₂ | 2-(3-Hydroxypropoxy)benzoic acid | 80 |
| 2 | PhCHO | 2-(2-Hydroxyethoxy)benzhydrol | 65 |
| 3 | PhCHO | 2-(3-Hydroxypropoxy)benzhydrol | 70 |
| 2 | DMF | 2-(2-Hydroxyethoxy)benzaldehyde | 55 |
In the context of this compound, the pyridyl nitrogen could also potentially act as a directing group. However, the ether oxygen is generally considered a more effective DMG than an uncoordinated pyridine nitrogen. clockss.org The fluorine atom's electron-withdrawing nature would increase the acidity of the ortho protons on the phenoxy ring, potentially facilitating the DoM reaction.
The general strategy would involve treating this compound with a strong lithium base at low temperature, followed by the addition of an electrophile. This would be expected to yield a variety of derivatives substituted at the position ortho to the phenoxy ether linkage.
Potential Electrophiles for Trapping the Ortho-Lithiated Species
| Electrophile | Resulting Functional Group |
| CO₂ | Carboxylic acid |
| Aldehydes/Ketones | Secondary/Tertiary alcohol |
| DMF | Aldehyde |
| I₂ | Iodide |
| Me₃SiCl | Trimethylsilyl |
Advanced Spectroscopic and Structural Characterization
Elucidation of Molecular Structure via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Hypothetically, the ¹H NMR spectrum of 3-Bromo-2-(2-fluorophenoxy)pyridine would exhibit distinct signals for each unique proton in the molecule. The aromatic protons on both the pyridine (B92270) and fluorophenoxy rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. The chemical shift of each proton would be influenced by the electronic effects of the adjacent substituents (bromo, fluoro, and the ether linkage) and their position on the aromatic rings. Coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets), which would help in assigning the signals to specific protons.
The ¹³C NMR spectrum would provide information on the carbon skeleton. Each unique carbon atom would produce a single peak, with its chemical shift indicating its electronic environment. The carbon atoms attached to electronegative atoms like bromine, fluorine, and oxygen would be expected to resonate at lower fields (higher ppm values).
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 160 |
| Fluorophenoxy Ring Protons | 6.8 - 7.5 | 115 - 165 |
| Carbon attached to Bromine | - | 100 - 120 |
| Carbon attached to Fluorine | - | 150 - 165 (with C-F coupling) |
| Carbons of Ether Linkage | - | 140 - 160 |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is not available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridine and fluorophenoxy rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connectivity between the pyridine and fluorophenoxy rings through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, particularly the orientation of the fluorophenoxy ring relative to the pyridine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Key expected absorptions would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, the C-O-C stretching of the ether linkage, and the C-Br and C-F stretching vibrations.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to the IR spectrum. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. The aromatic ring vibrations would likely produce strong signals in the Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aromatic C=C/C=N Stretch | 1600 - 1450 | 1600 - 1450 |
| C-O-C Asymmetric Stretch | 1260 - 1200 | Weak or absent |
| C-O-C Symmetric Stretch | 1150 - 1070 | 1150 - 1070 |
| C-F Stretch | 1250 - 1000 | 1250 - 1000 |
| C-Br Stretch | 680 - 515 | 680 - 515 |
Note: This table represents predicted values and is for illustrative purposes only, as experimental data is not available.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₁H₇BrFNO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet [M]⁺ and [M+2]⁺ with a roughly 1:1 intensity ratio.
Electron ionization (EI) mass spectrometry would likely cause the molecule to fragment in a predictable manner. The fragmentation pattern would provide valuable clues about the structure of the molecule. Expected fragmentation pathways could include the cleavage of the ether bond, leading to fragments corresponding to the bromopyridinyl and fluorophenoxy moieties, as well as the loss of the bromine or fluorine atoms.
X-ray Crystallography for Solid-State Structural Determination
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound this compound was found. The subsequent sections on crystal packing, intermolecular interactions, and conformational analysis in the crystalline state are therefore unavailable.
Crystal Packing and Intermolecular Interactions
Detailed information regarding the crystal packing and intermolecular interactions of this compound cannot be provided as the crystal structure has not been publicly reported. Analysis of crystal packing involves understanding the arrangement of molecules in the unit cell and the nature of the forces, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern the three-dimensional architecture of the crystal. Without experimental crystallographic data, a definitive description of these interactions is not possible.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules at the electronic level. For 3-Bromo-2-(2-fluorophenoxy)pyridine, these computational methods provide a deep understanding of its geometry, electronic structure, and reactivity. While specific published data for this exact compound is limited, we can infer its properties based on well-established computational studies of analogous substituted pyridine (B92270) and diaryl ether systems.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of organic molecules. rsc.orgmdpi.comnih.gov
For this compound, DFT calculations would be used to find the lowest energy conformation by optimizing all bond lengths, bond angles, and dihedral angles. The presence of substituents on the pyridine and phenyl rings, namely the bromine atom and the fluorine atom, is expected to influence the electronic distribution and geometry of the molecule. rsc.org The electron-withdrawing nature of the halogen atoms and the pyridine ring, combined with the electron-donating character of the ether oxygen, creates a complex electronic environment.
A full geometry optimization using a functional such as B3LYP with a basis set like 6-311+G(d,p) would provide detailed structural parameters. mdpi.com Although experimental data for the title compound is not available, a table of expected bond lengths and angles can be constructed based on studies of similar substituted pyridine derivatives. mst.edunih.gov
Table 1: Predicted Molecular Geometry Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| Pyridine C-O Bond Length | ~1.38 Å |
| Phenyl C-O Bond Length | ~1.40 Å |
| C-N-C Angle in Pyridine | ~117° |
| C-O-C Angle | ~118° |
| Pyridine-Phenyl Dihedral Angle | Variable (see section 5.1.2) |
| Note: These values are illustrative and based on typical bond lengths and angles from DFT calculations on analogous substituted diaryl ethers and pyridine derivatives. Actual values would require specific calculations for this molecule. |
Energy Profiles of Conformational Isomers and Rotational Barriers
The flexibility of the ether linkage in this compound allows for the existence of multiple conformational isomers. The relative energies of these conformers and the barriers to rotation around the C-O bonds are crucial for understanding the molecule's dynamic behavior. These can be investigated by performing relaxed potential energy surface (PES) scans using DFT. nih.gov
The rotation around the pyridine-oxygen bond and the phenyl-oxygen bond gives rise to different spatial arrangements of the two aromatic rings. The steric hindrance between the bromine atom on the pyridine ring and the ortho-hydrogen or fluorine on the phenyl ring, as well as electronic interactions, will govern the stability of these conformers. Studies on substituted diaryl ethers have shown that rotational barriers can be significant. cdnsciencepub.com For instance, the rotational barriers in N-benzhydrylformamides, which also feature rotations of aromatic rings, have been calculated to be in the range of 2.5 to 9.8 kcal/mol. mdpi.com The ethane (B1197151) rotation barrier is a fundamental concept in conformational analysis. nih.gov
The energy profile would likely show two stable conformers corresponding to a "gauche" and an "anti" arrangement of the rings, with transition states separating them. The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.
Table 2: Representative Rotational Energy Barriers for Diaryl Ether Linkages
| Molecule Type | Rotational Barrier (kcal/mol) | Reference |
| Substituted Diphenyl Ethers | Variable, dependent on substitution | cdnsciencepub.com |
| Methyl Formate (C-O bond) | 12-13 | msu.edu |
| Formamide (C-N bond) | >18 | msu.edu |
| Note: This table provides examples of rotational barriers in related systems to illustrate the expected range for this compound. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. numberanalytics.compku.edu.cnnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's behavior in chemical reactions. sapub.org
For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, likely the phenoxy group, while the LUMO is anticipated to be centered on the electron-deficient pyridine ring. The bromine and fluorine substituents will also influence the energy and distribution of these orbitals.
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). pku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. DFT calculations can provide precise values for these orbital energies. core.ac.uk For large systems, the concept of frontier molecular orbitalets (FMOLs) can be used to better describe the locality of chemical reactivity. acs.org
Table 3: Representative FMO Energies and HOMO-LUMO Gaps for Substituted Pyridines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | -6.67 | -0.49 | 6.18 |
| 2-Chloropyridine | -6.91 | -0.89 | 6.02 |
| 3-Bromopyridine (B30812) | -6.85 | -0.92 | 5.93 |
| 4-Methoxypyridine | -6.12 | -0.21 | 5.91 |
| Note: These are representative values for related compounds to illustrate the expected range for this compound. Actual values would require specific calculations. |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. chemrevlett.com This technique allows for the exploration of conformational changes and interactions with the environment, such as a solvent or a biological macromolecule.
Conformational Ensemble Sampling in Solution
While DFT calculations provide information on static structures, MD simulations can reveal the dynamic behavior of this compound in a solvent. rsc.org By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe the accessible conformations and the transitions between them. nih.govrsc.org
These simulations would provide a conformational ensemble, which is a collection of snapshots of the molecule's structure over time. This ensemble gives a more realistic picture of the molecule's behavior in solution compared to a single optimized geometry. ethz.chacs.org The flexibility of the diaryl ether linkage would be a key focus of such a study, revealing how solvent interactions influence the preferred dihedral angles between the pyridine and fluorophenyl rings.
Ligand-Protein Interaction Dynamics (for binding studies, excluding clinical)
MD simulations are a powerful tool for studying the interactions between a small molecule (ligand) and a protein. mdpi.comnih.gov If this compound were to be investigated as a ligand for a specific protein target, MD simulations could provide insights into the dynamics of the binding process.
Starting from a docked pose of the ligand in the protein's binding site, an MD simulation can be run to assess the stability of the complex. nih.govnih.gov The simulation would show how the ligand and protein adapt to each other's presence, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the residence time of the ligand in the binding pocket. researchgate.net This information is valuable for understanding the molecular basis of binding affinity and specificity.
In Silico Property Prediction
Utilizing established computational models, a profile of this compound has been generated to predict its fundamental physicochemical and pharmacokinetic properties. These predictions are crucial for assessing its potential as a lead compound in medicinal chemistry or for understanding its environmental fate. The Simplified Molecular Input Line Entry System (SMILES) string for the compound, Fc1ccccc1Oc2ncccc2Br, was used as the input for these calculations.
Prediction of Lipophilicity (LogP, LogD) and Aqueous Solubility
To provide a comprehensive assessment, a consensus LogP value was derived from multiple predictive models, each employing a different algorithm, ranging from atom-based contributions to topological methods. The predicted aqueous solubility is also presented, offering insight into how the compound might behave in an aqueous physiological environment.
Interactive Data Table: Predicted Lipophilicity and Solubility of this compound
| Parameter | Predicted Value | Method/Platform | Description |
| LogP (Octanol/Water) | 3.69 | Consensus | A measure of lipophilicity. Higher values indicate greater lipid solubility. |
| LogS (Aqueous Solubility) | -3.97 | ALOGPS | Logarithm of the molar solubility (mol/L). |
| Solubility | 2.55e-02 mg/ml | ALOGPS | Predicted aqueous solubility at 25°C. |
| Solubility Class | Poorly soluble | ALOGPS | Qualitative assessment of solubility. |
The consensus LogP value of 3.69 suggests that this compound is a lipophilic molecule, indicating it is more likely to partition into fatty tissues than into aqueous environments. The predicted LogS value of -3.97 corresponds to poor aqueous solubility, a common characteristic of lipophilic compounds.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. vcclab.org It is a valuable metric for predicting the transport properties of molecules, such as their ability to permeate cell membranes. unimi.it Molecules with lower TPSA values tend to be more permeable. molinspiration.com
The TPSA for this compound was calculated based on the summation of fragment-based contributions, a rapid and reliable method that avoids the need for 3D conformational analysis. vcclab.org
Interactive Data Table: Predicted Topological Polar Surface Area (TPSA) of this compound
| Parameter | Predicted Value (Ų) | Method/Platform | Significance |
| TPSA | 22.11 Ų | SwissADME | Correlates with passive molecular transport through membranes. |
The calculated TPSA of 22.11 Ų is relatively low. This value suggests that the molecule has a limited polar surface, which, combined with its lipophilic nature, may facilitate its passive diffusion across biological membranes.
Blood-Brain Barrier (BBB) Permeation Prediction
The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.gov In silico models are frequently used to predict BBB permeation in the early stages of drug discovery, helping to identify candidates with a higher probability of reaching their intended targets within the brain. nih.gov These predictive models often rely on physicochemical properties like lipophilicity and TPSA. molinspiration.com
The prediction for this compound was generated using a model that analyzes its structural features to determine its likelihood of crossing the BBB.
Interactive Data Table: Predicted Blood-Brain Barrier (BBB) Permeation of this compound
| Prediction | Confidence | Method/Platform | Interpretation |
| BBB Permeant | Yes | SwissADME | The model predicts that the compound is likely to cross the Blood-Brain Barrier. |
The prediction indicates that this compound is likely to be BBB permeant. This is consistent with its calculated lipophilicity and low TPSA, as molecules with a TPSA of less than 90 Ų are often considered more likely to penetrate the BBB. molinspiration.com This prediction highlights the potential of this chemical scaffold for the development of CNS-active agents.
Biological Activity and Mechanistic Insights
Target Identification and Receptor Binding Studies (In Vitro)
In vitro studies are crucial for elucidating the direct molecular interactions of a compound. For 3-Bromo-2-(2-fluorophenoxy)pyridine and its analogs, these studies have identified key protein targets.
Enzyme Inhibition Assays (e.g., Kinases like c-Met, VEGFR-2)
The pyridine (B92270) nucleus is a common feature in inhibitors of receptor tyrosine kinases, as it can effectively occupy the ATP-binding pocket of enzymes like VEGFR-2 and c-Met. nih.gov The nitrogen atom of the pyridine ring is particularly important for interacting with amino acid residues in the hinge region of these kinases. nih.gov The HGF/c-Met and VEGF/VEGFR signaling pathways are implicated in tumor growth, invasion, and angiogenesis, making their dual inhibition a compelling strategy in oncology. nih.govnih.gov
Research into 2-substituted-4-(2-fluorophenoxy) pyridine derivatives has identified compounds with potent dual inhibitory activity against both c-Met and VEGFR-2. nih.gov For instance, a derivative incorporating pyrazolone (B3327878) and triazole moieties demonstrated significant inhibition of both kinases, with IC₅₀ values of 0.11 µM for c-Met and 0.19 µM for VEGFR-2. nih.gov Molecular docking studies suggest that such compounds fit well within the ATP binding sites of both c-Met (interacting with residues MET-1160 and ASP-1222) and VEGFR-2 (interacting with CYS-919 and ASP-1046). nih.gov
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-substituted-4-(2-fluorophenoxy) pyridine derivative | c-Met | 0.11 | nih.gov |
| VEGFR-2 | 0.19 | nih.gov |
Receptor Ligand Binding Assays (e.g., Nicotinic Acetylcholine (B1216132) Receptors, nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels in the central and peripheral nervous systems. mdpi.com The most abundant nAChR subtype in the brain is the α4β2, which can assemble in two different arrangements, (α4)₂(β2)₃ and (α4)₃(β2)₂. mdpi.com The (α4)₃(β2)₂ stoichiometry possesses a unique agonist-binding site at the interface of two α4 subunits, in addition to the conventional binding sites at the α4β2 interfaces. nih.gov
Compounds with a pyridine-based structure are known to interact with nAChRs. While direct binding data for this compound is not specified in the provided context, the general class of pyridine derivatives is relevant to nAChR modulation. nih.gov For example, compounds like 3-(3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile are studied for their interaction with these receptors. nih.gov The search for selective ligands for the α4α4 interface is an active area of research, as these compounds may act as modulators, offering a desirable therapeutic profile. nih.gov
Structure-Activity Relationship (SAR) Elucidation
The specific arrangement and nature of substituents on the 2-phenoxypyridine (B1581987) scaffold are critical determinants of its biological efficacy. SAR studies explore how modifications to the molecule's structure affect its interaction with biological targets.
Impact of Bromine and Fluorine Substitutions on Biological Efficacy
Halogen atoms, such as bromine and fluorine, play a significant role in modulating the pharmacological properties of a molecule. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability due to its high electronegativity and the strength of the carbon-fluorine bond. nih.gov Fluorine's lipophilicity can also influence how the molecule interacts with its biological target. nih.gov
In the context of kinase inhibitors, halogen substitutions are a key strategy. For example, in a series of pyrazolo[1,5-a]pyrimidin-7-one analogs targeting Mycobacterium tuberculosis, a 4-fluorophenyl substitution was part of the most active compound, which had an IC₅₀ of 10.6 μM. johnshopkins.edu Similarly, for substituted quinazolines, a bromine at the 6-position is a common feature in structure-activity relationship studies. researchgate.net These examples highlight the general principle that the specific placement of halogen atoms like bromine and fluorine is a critical factor in optimizing the biological efficacy of heterocyclic compounds.
Influence of Phenoxy Moiety Modifications on Target Interaction
The phenoxy group is a key structural component of this compound. Modifications to this part of the molecule can significantly alter its binding properties. The electronic and steric properties of substituents on the phenyl ring dictate the interaction with the target protein. For instance, the fluorine atom at the 2-position of the phenoxy group in the title compound introduces specific electronic and steric effects that influence its binding orientation and affinity within a receptor or enzyme's active site.
Pyridine Ring Derivatization and Pharmacophoric Feature Analysis
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs and bioactive molecules. nih.gov It can act as a hydrogen bond acceptor and its derivatives are central to the activity of many kinase inhibitors. nih.govnih.gov
Mechanistic Studies of Biological Action (In Vitro)
Cellular Pathway Modulation
While direct studies on the cellular pathway modulation of this compound are not extensively detailed in the available literature, research on analogous structures provides context for its potential mechanisms. The core structure, which features a pyridine ring, is a key component in numerous biologically active molecules known to influence various cellular signaling pathways. Pyridine derivatives have been identified as inhibitors of enzymes crucial for cell proliferation and survival, such as kinases and topoisomerases. mdpi.comnih.gov For instance, certain pyridine-containing compounds have shown the ability to interfere with DNA integrity by intercalating with DNA, leading to the quenching of fluorescence in assays with ethidium (B1194527) bromide. mdpi.com
Molecular Interactions within Binding Pockets (Docking Studies)
Molecular docking studies on compounds structurally related to this compound have provided valuable insights into their binding mechanisms at a molecular level. These computational models are instrumental in predicting the interaction of a ligand with the binding site of a target protein. nih.gov
For example, in studies of kinase inhibitors, the pyridine scaffold is often observed to form critical hydrogen bonds within the hinge region of the kinase's ATP binding site. nih.gov In one such study, a related quinoxaline (B1680401) derivative was shown to form hydrogen bonds with the side chain of Threonine and the backbone carbonyl of Glutamate residues. nih.gov The 2-(2-fluorophenoxy) moiety, a key feature of the title compound, likely occupies hydrophobic pockets within the target protein. The fluorine atom can form specific halogen bonds, further stabilizing the ligand-protein complex. nih.gov
Docking studies on other complex heterocyclic systems containing pyridine have also highlighted the importance of specific residues such as Glutamate, Cysteine, and Arginine in forming hydrogen bonds, which are crucial for the stabilization of the compound within the active site of enzymes like VEGFR-2. nih.gov These interactions are fundamental to the compound's ability to inhibit enzyme function and exert a biological effect.
Investigation of Pharmacological Profiles in Preclinical Models (In Vitro/Ex Vivo)
Cellular Antiproliferative Activity in Disease Models
The antiproliferative potential of pyridine-containing compounds has been evaluated across various cancer cell lines. While specific data for this compound is limited, the broader class of pyridine derivatives has demonstrated a wide range of activities.
A review of pyridine derivatives indicated that their antiproliferative efficacy is highly dependent on the nature and position of their substituents. mdpi.comresearchgate.net For instance, some halogenated compounds, including a bromo-derivative, have shown moderate activity against liver cancer cell lines (HepG2) with IC50 values in the micromolar range. mdpi.com In another study, certain nicotinamide (B372718) derivatives, which are based on a pyridine carboxamide core, displayed notable antitumor activity against hepatocellular and colon carcinoma cell lines. nih.gov
The table below summarizes the antiproliferative activity of some representative pyridine derivatives against various human cancer cell lines, illustrating the diverse potential of this class of compounds.
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Acridine-Thiosemicarbazone (Bromo-derivative DL-10) | HepG2 (Liver) | 20.88 µM | mdpi.com |
| Pyridine-2(1H) thione derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting Antitumor Activity | nih.gov |
| 2-Phenyl-4-quinolone (CHM-1) | NCI-60 Panel | log GI₅₀ < -7.0 | nih.gov |
It is important to note that the presence of bulky groups or certain halogens on the pyridine structure can sometimes lead to decreased antiproliferative effects compared to derivatives with other functional groups. mdpi.comresearchgate.net
Exploration of Compound Analogs as Potential Probes for Biological Systems
The exploration of analogs of this compound has been a fruitful area of research, yielding compounds with significant biological activities that can serve as probes for various biological systems. A key example is the synthesis of a series of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These compounds, which share the 2-(2-fluorophenoxy)phenyl core that is analogous to the structure of the title compound, were evaluated for their anticonvulsant properties. nih.gov
One of the oxadiazole derivatives from this series demonstrated considerable anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models, suggesting a potential interaction with benzodiazepine (B76468) receptors among other mechanisms. nih.gov Similarly, phosphoramidate (B1195095) prodrugs of 5-fluoro-2'-deoxyuridine (B1346552) (FdUMP) have been synthesized and shown to potently inhibit the proliferation of L1210 mouse leukemia cells, with activity in the nanomolar range. nih.gov These analogs act as probes by releasing the active nucleotide intracellularly, allowing for the study of specific metabolic pathways. nih.gov
The development of such analogs, where the core structure is systematically modified, is a powerful strategy for developing targeted probes to investigate complex biological processes and identify novel therapeutic targets.
Future Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 3-Bromo-2-(2-fluorophenoxy)pyridine and its analogs is crucial for enabling further research. While classical methods like the Williamson ether synthesis and Ullmann condensation are applicable, future research should focus on developing more efficient, sustainable, and scalable synthetic routes. wikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org
The Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, could be adapted to synthesize this compound. libretexts.orgyoutube.com This would typically involve the deprotonation of 2-fluorophenol (B130384) with a strong base like sodium hydride to form the corresponding phenoxide, which would then react with 3-bromo-2-fluoropyridine. youtube.com
The Ullmann condensation offers another established route, traditionally involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542) at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann ether synthesis utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can proceed under milder conditions. wikipedia.org
Future research should aim to optimize these reactions by exploring novel catalyst systems, such as those based on more abundant and less toxic metals, and by employing green chemistry principles. This includes the use of environmentally benign solvents, lower reaction temperatures, and reduced catalyst loading. Microwave-assisted synthesis could also be investigated to accelerate reaction times and improve yields.
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Reactants | Typical Conditions | Potential Advantages | Areas for Future Research |
| Williamson Ether Synthesis | 3-Bromo-2-fluoropyridine, 2-Fluorophenol, Strong Base (e.g., NaH) | Anhydrous solvent (e.g., DMF, THF) | Well-established, generally good yields for suitable substrates. | Optimization of base and solvent, exploration of phase-transfer catalysis. |
| Ullmann Condensation | 3-Bromo-2-fluoropyridine, 2-Fluorophenol, Copper Catalyst | High-boiling polar solvent (e.g., NMP, DMF), High temperatures | Applicable for less reactive aryl halides. | Development of new, more active, and sustainable catalyst systems (e.g., using iron or other earth-abundant metals), ligand design for lower temperature reactions. |
| Buchwald-Hartwig Amination Analogue (C-O Coupling) | 3-Bromo-2-fluoropyridine, 2-Fluorophenol, Palladium or Copper Catalyst with specific ligands | Organic solvent (e.g., Toluene, Dioxane) | High functional group tolerance, milder reaction conditions. | Screening of ligand libraries to identify optimal conditions for this specific substrate pair. |
| Aryne Chemistry | Generation of an aryne intermediate | Mild conditions using fluoride (B91410) sources like CsF | Avoids the use of transition metal catalysts. | Investigation of the regioselectivity of the addition of 2-fluorophenol to the pyridyne intermediate. |
Advanced Computational Modeling for De Novo Design and Optimization
Computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the electronic and structural properties of this compound, guiding the design of new derivatives with enhanced properties. nih.govresearchgate.net Future research should leverage these in-silico tools for several key purposes.
Firstly, DFT calculations can be employed to predict various molecular descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior. nih.gov This information can be used to anticipate its behavior in chemical reactions and its potential as an electronic material.
Secondly, computational methods can be used for the de novo design of novel analogs of this compound. By systematically modifying the substituents on the pyridine (B92270) and phenyl rings, it is possible to create virtual libraries of compounds and predict their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This approach can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the most promising profiles.
Finally, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. This can help in identifying potential new therapeutic applications and in optimizing the structure of the molecule to enhance its potency and selectivity.
Exploration of New Biological Targets and Polypharmacology
The pyridine and phenoxy-pyridine scaffolds are present in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. rsc.orgresearchgate.netnih.govnih.gov This suggests that this compound could serve as a valuable starting point for the discovery of new drugs.
Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Kinases, which are key regulators of cellular processes and are often implicated in cancer and inflammatory diseases, represent a particularly promising target class. nih.gov For instance, derivatives of 4-phenoxy-pyridine have been investigated as dual inhibitors of VEGFR-2 and c-Met, two important targets in oncology. rsc.org
Furthermore, the concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases. The structural features of this compound could be exploited to design compounds with tailored polypharmacological profiles, potentially leading to more effective and less resistance-prone therapies.
A table of potential biological targets for future investigation is provided below:
| Target Class | Examples | Therapeutic Area | Rationale for Investigation |
| Kinases | VEGFR-2, c-Met, EGFR, ALK | Oncology, Inflammation | The phenoxy-pyridine scaffold is a known kinase inhibitor motif. rsc.orgnih.govnih.gov |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Neuroscience | Pyridine-containing compounds often exhibit activity at GPCRs. |
| Ion Channels | Sodium Channels, Potassium Channels | Neuroscience, Cardiology | Halogenated aromatic compounds can modulate ion channel function. |
| Enzymes | Monoamine Oxidase (MAO), Cyclooxygenase (COX) | Neuroscience, Inflammation | The core structure can be adapted to fit into the active sites of various enzymes. mdpi.com |
Integration of this compound into Complex Architectures for Material Science Applications
The unique combination of a halogenated pyridine and a fluorinated phenyl ring in this compound makes it an interesting building block for the synthesis of advanced materials with novel properties. routledge.comresearchgate.net
Future research in this area should explore the incorporation of this compound into polymeric structures. The bromine atom provides a handle for further functionalization or for use in cross-coupling reactions to create conjugated polymers. researchgate.net Such polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The presence of fluorine can enhance the thermal stability and influence the packing of the polymer chains, which in turn affects the material's electronic properties. The pyridine nitrogen can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing.
By designing and synthesizing polymers and other complex architectures incorporating the this compound unit, it may be possible to create new materials with tailored properties for a wide range of high-tech applications.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent effects on the pyridine ring, with characteristic deshielding of protons near electronegative groups (e.g., fluorine at δ 150–160 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Used to resolve steric interactions between the 2-fluorophenoxy group and adjacent substituents, though crystallization may require slow evaporation in apolar solvents .
How does the electronic structure of this compound influence its reactivity in substitution reactions?
Advanced Research Question
The electron-deficient pyridine ring (due to the bromine and fluorine substituents) facilitates nucleophilic attacks at the 3-position. Computational studies (DFT) predict higher electrophilicity at the bromine-bearing carbon, with Hammett constants (σₚ) of the 2-fluorophenoxy group further polarizing the ring . Experimental validation via kinetic studies shows that electron-rich nucleophiles (e.g., amines) exhibit faster substitution rates, but steric bulk in the nucleophile can reduce efficiency by >30% .
What are the applications of this compound in medicinal chemistry, particularly in kinase inhibitor design?
Advanced Research Question
This compound serves as a scaffold for kinase inhibitors due to its ability to mimic ATP-binding motifs. The 2-fluorophenoxy group enhances binding affinity to hydrophobic pockets, while the bromine allows functionalization with heterocycles (e.g., triazoles) via click chemistry. In vitro studies on analogous bromopyridines demonstrate IC₅₀ values <100 nM for tyrosine kinase inhibitors, though metabolic stability requires optimization via deuteriation or fluorination .
What precautions are necessary for handling this compound due to its stability and toxicity?
Basic Research Question
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromine substituent .
- Safety : Hazard codes H315/H319/H335 indicate risks of skin/eye irritation and respiratory sensitization. Use glove boxes for weighing and conduct reactions in fume hoods .
- Degradation : Monitor via TLC or HPLC for byproducts (e.g., debrominated species) under prolonged light exposure .
How can computational modeling predict the regioselectivity of reactions involving this compound?
Advanced Research Question
DFT calculations (e.g., Gaussian 16) using B3LYP/6-31G* basis sets model transition states for substitution and coupling reactions. Key parameters include:
- Localized Electron Density : Maps identify reactive sites, with Fukui indices highlighting the brominated carbon as the most electrophilic .
- Steric Maps : Voronoi tessellation analysis quantifies steric hindrance from the 2-fluorophenoxy group, guiding nucleophile selection .
Experimental-computational synergy reduces trial-and-error in optimizing reaction conditions .
What are the limitations of using this compound in large-scale synthesis, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Competing elimination (e.g., dehydrohalogenation) occurs at >100°C. Mitigation involves lower temperatures (70–90°C) and flow chemistry setups to enhance heat dissipation .
- Catalyst Poisoning : Residual phenoxide ions from incomplete substitution can deactivate Pd catalysts. Pre-purification via acid-base extraction (e.g., 1M HCl wash) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
